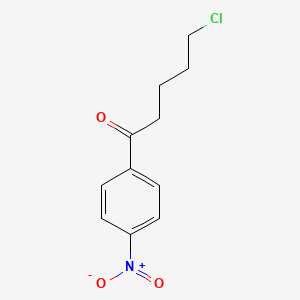

5-Chloro-1-(4-nitrophenyl)-1-oxopentane

Descripción

5-Chloro-1-(4-nitrophenyl)-1-oxopentane is a chlorinated ketone derivative characterized by a pentane backbone substituted with a chlorine atom at the fifth carbon and a 4-nitrophenyl group attached to the ketone functionality at the first carbon. The molecular formula is C₁₁H₁₀ClNO₃, with a calculated molecular weight of 239.66 g/mol.

Propiedades

IUPAC Name |

5-chloro-1-(4-nitrophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-8-2-1-3-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLYXYPJRUEOMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622004 | |

| Record name | 5-Chloro-1-(4-nitrophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-76-4 | |

| Record name | 5-Chloro-1-(4-nitrophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(4-nitrophenyl)-1-oxopentane typically involves the reaction of 4-nitrobenzaldehyde with 5-chloropentan-2-one under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in 5-Chloro-1-(4-nitrophenyl)-1-oxopentane can undergo reduction to form amino derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Alcohol derivatives: from the reduction of the ketone group.

Substituted derivatives: from nucleophilic substitution of the chloro group.

Aplicaciones Científicas De Investigación

Chemistry: 5-Chloro-1-(4-nitrophenyl)-1-oxopentane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be utilized in the development of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-(4-nitrophenyl)-1-oxopentane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ketone group may also participate in nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Electronic Effects of Substituents

- Nitro Group (Target Compound) : The 4-nitrophenyl group significantly increases electrophilicity at the ketone, making it reactive toward nucleophilic attack (e.g., in Grignard reactions or condensations). This contrasts with the 4-methoxyphenyl analog, where the electron-donating methoxy group reduces ketone reactivity .

- Halogenated Analogs : The 2,4-dichlorophenyl and 2-iodophenyl derivatives exhibit mixed electronic effects—chlorine is weakly electron-withdrawing, while iodine’s polarizability may stabilize transition states in substitution reactions .

Stability and Reactivity

- The nitro group in the target compound may confer instability under reducing conditions or strong bases, whereas the methoxy and trifluoromethyl analogs are more resistant to reduction .

- Extended Alkyl Chains : The heptane analog (7-chloro-1-(4-methoxyphenyl)-1-oxoheptane) likely exhibits higher lipophilicity, influencing bioavailability in drug design .

Actividad Biológica

5-Chloro-1-(4-nitrophenyl)-1-oxopentane, with the molecular formula C₁₁H₁₂ClNO₃ and CAS Number 487058-76-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorinated phenyl group and a nitro-substituted aromatic ring, which contribute to its chemical reactivity and biological profile.

- Molecular Formula : C₁₁H₁₂ClNO₃

- Molecular Weight : 241.67 g/mol

- CAS Number : 487058-76-4

- Hazard Classification : Irritant

Biological Activity

This compound has been investigated for several biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts essential metabolic processes in microorganisms.

Anti-inflammatory Effects

Some studies have reported that this compound may alleviate inflammation, making it a candidate for therapeutic applications in inflammatory diseases. The anti-inflammatory effects are hypothesized to arise from the modulation of pro-inflammatory cytokines, although detailed mechanisms remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitrophenyl derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against several bacterial strains, indicating its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Study 2: Anti-inflammatory Activity

In a preclinical model of inflammation, researchers assessed the anti-inflammatory properties of this compound. The compound was administered to mice subjected to lipopolysaccharide (LPS) treatment, which typically induces an inflammatory response. The findings indicated a 63% reduction in inflammatory markers compared to untreated controls.

| Treatment | Inflammatory Marker Reduction (%) |

|---|---|

| This compound | 63 |

| Control (Vehicle) | 0 |

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes involved in bacterial metabolism and pathways regulating inflammation.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes in bacterial cells, preventing replication and survival.

- Cytokine Modulation : It may suppress the production of pro-inflammatory cytokines, thereby reducing inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.